molecular formula C11H16O3 B14614965 Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate CAS No. 58648-11-6

Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate

Cat. No.: B14614965
CAS No.: 58648-11-6
M. Wt: 196.24 g/mol
InChI Key: OURWLCPHOKLVAJ-LLVKDONJSA-N
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Description

Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate is a high-purity chemical compound with a molecular weight of 182.26 g/mol. This versatile building block, identified by the CAS number 67838-02-2, offers a unique blend of reactivity and stability, making it a valuable asset in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction conditions optimized for maximum yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allylic position is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1S)-2-oxo-1-(prop-2-en-1-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S)-2-oxo-1-(prop-2-en-1-yl

Properties

CAS No.

58648-11-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl (1S)-2-oxo-1-prop-2-enylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-3-7-11(10(13)14-2)8-5-4-6-9(11)12/h3H,1,4-8H2,2H3/t11-/m1/s1

InChI Key

OURWLCPHOKLVAJ-LLVKDONJSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCCCC1=O)CC=C

Canonical SMILES

COC(=O)C1(CCCCC1=O)CC=C

Origin of Product

United States

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